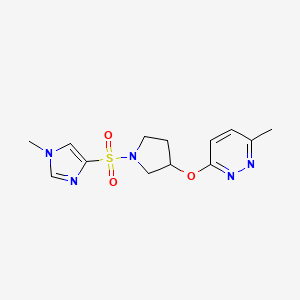

![molecular formula C12H8Cl2N2O2S2 B2966078 3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 343375-35-9](/img/structure/B2966078.png)

3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiviral Activities and Structural Analysis

Isothiazole derivatives have demonstrated significant antiviral activities. A detailed study by Romani et al. (2015) focused on the structural, topological, and vibrational properties of isothiazole derivatives, revealing insights into their antiviral mechanisms. The research highlighted the influence of different substituents linked to the thiazole ring on antiviral properties, suggesting that the high polarity of certain derivatives facilitates rapid traversal through biological membranes, enhancing their antiviral efficacy (Romani, Márquez, Márquez, & Brandán, 2015).

Corrosion Inhibition

Another application involves the use of triazole derivatives, structurally related to isothiazole compounds, as corrosion inhibitors for mild steel in acidic media. Lagrenée et al. (2002) investigated the inhibition efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrating its effectiveness in preventing corrosion in both hydrochloric and sulphuric acid solutions, showcasing the potential of isothiazole derivatives in material science applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Synthetic Methodologies and Chemical Transformations

Research has also focused on the synthetic applications of isothiazole and related compounds. For instance, Zhou, Xia, and Wu (2017) developed an efficient route to synthesize diverse sulfonated benzosultams through a radical process involving the insertion of sulfur dioxide. This method highlights the versatility of isothiazole derivatives in synthesizing complex molecules with potential biological activities (Zhou, Xia, & Wu, 2017).

Anticancer Evaluation

Furthermore, Salinas-Torres et al. (2022) described the regioselective synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole, a compound related to isothiazole derivatives. This research underscores the potential medicinal chemistry applications of sulfonyl-containing triazole derivatives, particularly in the development of new anticancer agents (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).

作用機序

Target of Action

Without specific studies, it’s hard to identify the exact targets of this compound. Sulfonyl chlorides, such as “3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile”, are often used in organic synthesis due to their reactivity . They can react with amines to form sulfonamides, which are known to have various biological activities, including antibacterial, diuretic, and antiretroviral effects .

Mode of Action

The mode of action of sulfonyl chlorides involves the replacement of the chloride group with another nucleophile, such as an amine . This can result in the formation of a new compound with potentially different properties .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The products of its reactions, such as sulfonamides, can interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

特性

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2S2/c1-7-10(5-15)12(16-19-7)20(17,18)6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNJSITUCMTRCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)